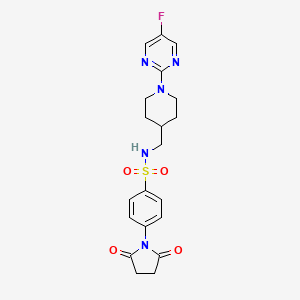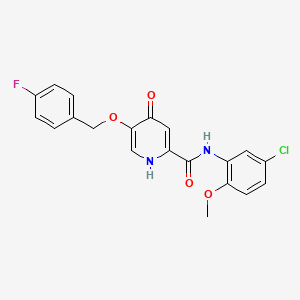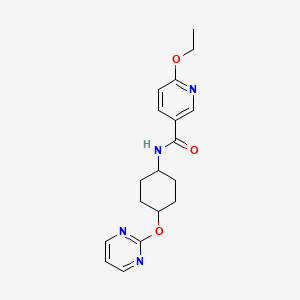![molecular formula C21H15NO2S B2385546 3-[(4-fenoxianilino)metileno]-2-benzotiofen-1(3H)-ona CAS No. 338954-43-1](/img/structure/B2385546.png)
3-[(4-fenoxianilino)metileno]-2-benzotiofen-1(3H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one, also known as PABT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PABT belongs to the class of benzothiophene derivatives and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one involves the inhibition of various cellular signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. 3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects:
3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, angiogenesis, and migration. The compound has also been shown to induce cell cycle arrest and DNA damage in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one in lab experiments is its ability to selectively target cancer cells while sparing normal cells. However, the compound has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one, including the development of new drug formulations and the investigation of its potential therapeutic applications in other fields of science. Further studies are also needed to elucidate the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of 3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one.
In conclusion, 3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one is a compound that has shown promising potential in scientific research for its anti-tumor, anti-inflammatory, and anti-angiogenic properties. The compound has been studied extensively for its mechanism of action and physiological effects, and further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one involves the reaction between 4-phenoxyaniline and 2-benzothiophen-1-one using a condensation reaction. The reaction is carried out in the presence of a catalyst, such as acetic acid, and requires careful control of temperature and reaction time to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
Introducción a las Quinazolinonas
Las quinazolinonas son compuestos heterocíclicos importantes con posibles actividades farmacéuticas y biológicas. Exhiben diversas propiedades medicinales, incluyendo efectos analgésicos, antiinflamatorios, anticancerígenos y antimicrobianos. Estos heterociclos sirven como intermediarios valiosos en la síntesis orgánica .
Síntesis de 4 (3H)-Quinazolinonas
La síntesis de las quinazolinonas se puede categorizar en función de los patrones de sustitución del sistema de anillos:
2-Sustituidas-4 (3H)-Quinazolinonas: El enfoque más común implica la amida y la ciclización de derivados del ácido 2-aminobenzoico (derivados del ácido antranílico). Por ejemplo:
3-Sustituidas-4 (3H)-Quinazolinonas: La síntesis de 3-sustituidas quinazolinonas involucra diferentes estrategias, como la sustitución nucleofílica o reacciones de condensación. Estos métodos permiten la introducción de diversos sustituyentes en la posición 3 del anillo de quinazolinona.
2,3-Disustituidas-4 (3H)-Quinazolinonas: En este caso, tanto la posición 2 como la 3 del anillo de quinazolinona están sustituidas. Existen diversas rutas sintéticas, incluyendo la funcionalización secuencial o el acoplamiento directo de precursores apropiadamente sustituidos.
Conclusión
El compuesto , 3-[(4-fenoxianilino)metileno]-2-benzotiofen-1(3H)-ona, pertenece a esta intrigante clase de derivados de quinazolinona. Sus aplicaciones específicas dependerían de sus características estructurales únicas e interacciones con los objetivos biológicos. Los investigadores continúan explorando su potencial en el descubrimiento de fármacos y otros campos .
Propiedades
IUPAC Name |
3-[(4-phenoxyphenyl)iminomethyl]-2-benzothiophen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2S/c23-21-19-9-5-4-8-18(19)20(25-21)14-22-15-10-12-17(13-11-15)24-16-6-2-1-3-7-16/h1-14,23H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHQMCXSPVYGFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=C4C=CC=CC4=C(S3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B2385470.png)
![6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2385471.png)
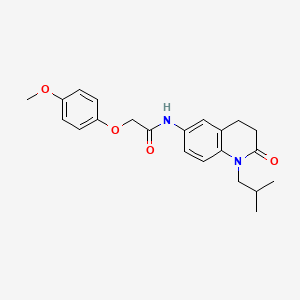
![Spiro[3.4]octan-2-ol](/img/structure/B2385474.png)
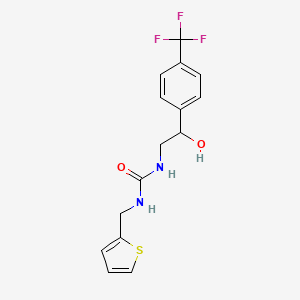
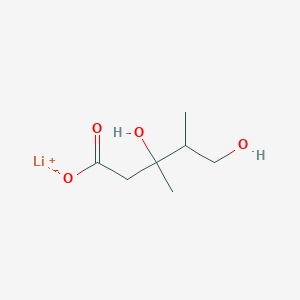
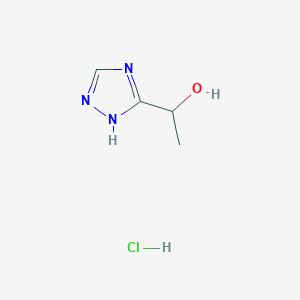
![Spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine];hydrochloride](/img/structure/B2385479.png)

